2-[(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
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Overview
Description
2-[(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the reaction of appropriate thiadiazole derivatives with acetamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Specific details on the synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzyme activity or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Thiazoles are similar heterocyclic compounds containing sulfur and nitrogen atoms. They are known for their diverse biological activities, including antimicrobial and anticancer properties.
Imidazoles: Imidazoles are another class of heterocyclic compounds with nitrogen atoms in the ring. They are widely used in pharmaceuticals for their antifungal and anticancer activities.
Uniqueness
2-[(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
834899-94-4 |
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Molecular Formula |
C5H7N3OS3 |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
2-[(4-methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C5H7N3OS3/c1-8-5(10)12-4(7-8)11-2-3(6)9/h2H2,1H3,(H2,6,9) |
InChI Key |
XFKXTDPTUDQTCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)SC(=N1)SCC(=O)N |
Origin of Product |
United States |
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